3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as L-745,870, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide acts as a competitive antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce hyperactivity, and reduce drug-seeking behavior in animal models. It has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions in research on 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor. Additionally, the development of new methods for administering 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in experiments could help to overcome its poor solubility in water.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired benzamide.
Scientific Research Applications
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. It has also been found to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-15(9-13(12)2)18(21)20-17-6-5-14-7-8-19-11-16(14)10-17/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGWPQAYOXZPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.